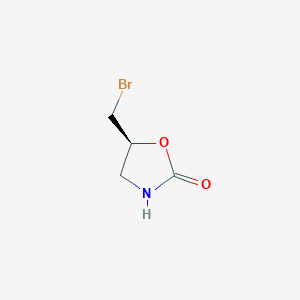
(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one: is a chiral compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one typically involves the bromination of (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one. The reaction is carried out using reagents such as triphenylphosphine and carbon tetrabromide in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted oxazolidinones.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted oxazolidinones
- Oxidized derivatives with various functional groups
- Reduced hydroxymethyl oxazolidinones
Scientific Research Applications
Chemistry: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound has potential applications in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers are exploring its use in medicinal chemistry for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity makes it valuable for the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one
- (5S)-5-(Iodomethyl)-1,3-oxazolidin-2-one
Comparison:
Reactivity: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is more reactive than its hydroxymethyl counterpart due to the presence of the bromine atom, which is a better leaving group.
Applications: The bromomethyl derivative is preferred in reactions requiring high reactivity, while the hydroxymethyl derivative is used in less demanding conditions.
Uniqueness: The bromomethyl group provides a unique combination of reactivity and stability, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
169048-78-6 |
|---|---|
Molecular Formula |
C4H6BrNO2 |
Molecular Weight |
180.00 g/mol |
IUPAC Name |
(5S)-5-(bromomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6BrNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 |
InChI Key |
INSHXEIAUKZTOC-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1)CBr |
Canonical SMILES |
C1C(OC(=O)N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



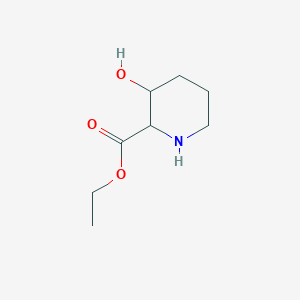
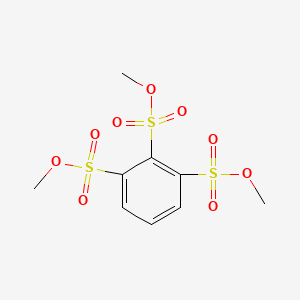
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
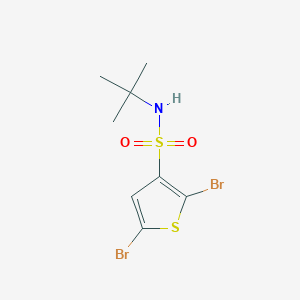

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)
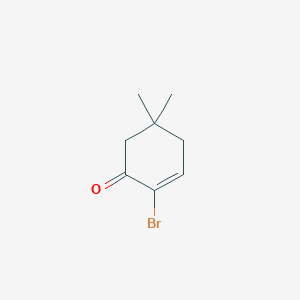


![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

